

An In-depth Technical Guide to Isononyl Alcohol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isononyl alcohol*

Cat. No.: B011279

[Get Quote](#)

Abstract: **Isononyl alcohol** (INA), a nine-carbon branched primary alcohol, serves as a critical chemical intermediate in a multitude of industrial applications.^{[1][2]} Primarily valued as a precursor to high-performance plasticizers, its unique molecular structure imparts desirable properties such as low volatility, excellent thermal stability, and enhanced flexibility to polymer formulations.^{[3][4]} This guide provides a comprehensive technical overview of **isononyl alcohol**, detailing its chemical identity, industrial synthesis via hydroformylation, mechanisms of action in core applications, and its toxicological and environmental profile. It is intended for researchers, chemists, and product development professionals who require a deep, field-proven understanding of this versatile oxo alcohol.

Chemical Identity and Physicochemical Properties

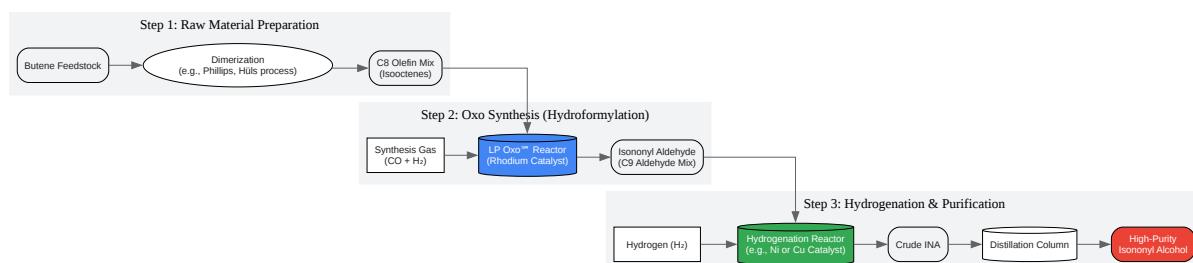
Isononyl alcohol is not a single compound but a complex mixture of C9 primary alcohol isomers.^[5] The specific isomer distribution is a direct function of the manufacturing process, which typically begins with the dimerization of butenes to form a blend of octenes.^[5] These octenes are then converted to isononyl aldehydes and subsequently hydrogenated to produce the final alcohol mixture.^{[5][6]} The most common isomer is 3,5,5-trimethyl-1-hexanol, but numerous other branched structures are present.^[5] This isomeric complexity is fundamental to its physical properties, preventing crystallization and maintaining a liquid state over a wide temperature range.

Causality of Branched Structure

The highly branched nature of the INA molecule is directly responsible for many of its performance advantages. Unlike linear alcohols, the methyl side chains create steric hindrance. This separation of polymer chains is the foundational mechanism for its efficacy as a plasticizer precursor. When esterified into molecules like Diisononyl Phthalate (DINP), the bulky, non-linear structure efficiently disrupts the intermolecular forces between PVC polymer chains, increasing free volume and imparting flexibility.^[4] Furthermore, this branching contributes to a lower viscosity and pour point compared to linear analogues, which is advantageous in processing and handling.

Key Physicochemical Properties

The following table summarizes the essential physical and chemical properties of a typical commercial-grade **Isononyl Alcohol**. These values are critical for engineering design, safety assessments, and formulation development.


Property	Typical Value	Unit	Significance in Application
CAS Number	27458-94-2 / 68526-84-1	-	Identifies the specific isomeric mixture.[7]
Molecular Formula	C ₉ H ₂₀ O	-	Defines the elemental composition.[8]
Molar Mass	144.25	g/mol	Influences stoichiometry in reactions.[5][8]
Appearance	Clear, Colorless Liquid	-	Quality control parameter.[5]
Boiling Range (IBP-DP)	196 - 215	°C	Low volatility is key for high-temperature applications and reduced emissions.[5][7]
Flash Point	94 - 98	°C	Important for safe handling and storage protocols.[5]
Density (at 20°C)	0.831 - 0.840	g/cm ³	Required for volume-to-mass calculations in process design.[5][7]
Viscosity (at 20°C)	~12.7	mPa·s	Affects pumping, mixing, and flow characteristics.
Water Solubility (at 20°C)	~0.02	g/100g	Very low solubility indicates its hydrophobic nature.

Industrial Synthesis of Isononyl Alcohol

The dominant route for the commercial production of **isononyl alcohol** is the oxo process, specifically the hydroformylation of an isomeric octene feedstock followed by hydrogenation.^[5] ^[6] This multi-step process is engineered to maximize the yield of the desired C9 aldehyde intermediate while minimizing byproducts.

Overview of the Hydroformylation Process

The core of INA synthesis involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an octene molecule. This reaction is catalyzed by transition metal complexes, historically cobalt-based, but modern processes often utilize more efficient rhodium-based catalysts.^{[6][9][10][11]}

[Click to download full resolution via product page](#)

Caption: Industrial production workflow for **Isononyl Alcohol**.

Catalysis and Reaction Conditions

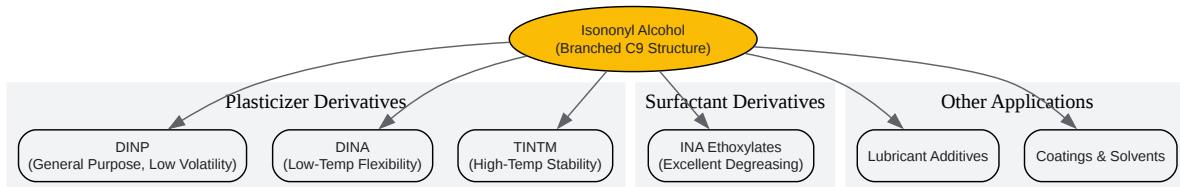
Modern INA production heavily relies on low-pressure (LP) rhodium-based catalyst systems, such as the LP OxoSM process.^[10] These systems offer significant advantages over older,

high-pressure cobalt technologies:

- Higher Selectivity: Rhodium catalysts, modified with phosphine ligands, exhibit greater selectivity towards the desired aldehyde products, minimizing the formation of paraffins and heavy byproducts.[9]
- Milder Conditions: LP processes operate at lower temperatures (90-130°C) and pressures (<20 bar), which reduces capital expenditure on high-pressure equipment and lowers energy consumption.[9][10]
- Improved Catalyst Recovery: The expensive rhodium catalyst can be efficiently retained and recycled, making the process economically viable.[12]

The subsequent hydrogenation of the isononyl aldehyde to **isononyl alcohol** is typically carried out in a separate reactor using nickel or copper catalysts.[11] The final product is then purified by distillation to remove any unreacted materials and byproducts, achieving a purity of ≥99%. [3][7]

Core Applications and Mechanism of Action


Isononyl alcohol's primary commercial value is as a chemical intermediate.[1] It is rarely used in its original form but is instead reacted to produce downstream derivatives with tailored properties for specific industries.

Plasticizers: The Primary Application

The vast majority of global INA production is dedicated to the synthesis of high molecular weight plasticizers.[1][13] These additives are essential for converting rigid polymers like Polyvinyl Chloride (PVC) into flexible, durable materials for countless applications.

- Diisononyl Phthalate (DINP): This is the most significant derivative, produced by the esterification of INA with phthalic anhydride.[14][15][16][17] DINP is a general-purpose plasticizer valued for its balance of flexibility, low volatility, and excellent aging characteristics.[3][4] It is widely used in automotive interiors, wire and cable insulation, flooring, and roofing membranes.[1][2]

- Diisononyl Adipate (DINA): Produced from INA and adipic acid, DINA is a specialty non-phthalate plasticizer that imparts excellent low-temperature flexibility.[1]
- Triisononyl Trimellitate (TINTM): This trimellitate ester is used in high-temperature applications, such as automotive wiring, due to its extremely low volatility and high thermal stability.[1]

[Click to download full resolution via product page](#)

Caption: Key application pathways for **Isononyl Alcohol**.

Workflow: Quality Control of INA for Plasticizer Synthesis

The purity of the **isononyl alcohol** feedstock is paramount to producing high-quality plasticizers. Impurities can interfere with the esterification reaction and negatively impact the final product's performance and color. A self-validating QC system using Gas Chromatography is standard industry practice.

Protocol: Purity Assay of **Isononyl Alcohol** via GC-FID

- Objective: To quantify the purity of the INA sample and identify any significant impurities.
- Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
- Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically suitable for separating alcohol isomers and related impurities.

- Carrier Gas: High-purity Helium or Hydrogen.
- Sample Preparation:
 - 5.1. Prepare a 1% (v/v) solution of the INA sample in a suitable solvent like isopropanol or acetone.
 - 5.2. Add an internal standard (e.g., n-decanol) at a known concentration to the sample solution for accurate quantification.
- GC Method Parameters (Typical):
 - Inlet Temperature: 250°C
 - Detector Temperature: 280°C
 - Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.
 - Injection Volume: 1 µL
 - Split Ratio: 50:1
- Analysis and Self-Validation:
 - 7.1. Run a blank solvent injection to ensure no system contamination.
 - 7.2. Inject a known standard mixture containing INA and the internal standard to establish response factors and retention times. This validates the system's accuracy.
 - 7.3. Inject the prepared sample. The system is considered self-validating if the internal standard's peak area is within $\pm 5\%$ of the calibration run.
 - 7.4. Calculate the purity of INA by comparing the integrated peak areas of the INA isomers against the internal standard. Purity is typically reported as a weight percentage (wt%).[\[18\]](#)
- Acceptance Criteria: For plasticizer-grade INA, purity should typically be ≥ 99.0 wt%.[\[7\]](#)

Surfactants and Ethoxylates

Isononyl alcohol serves as a hydrophobic starting material for the synthesis of non-ionic surfactants.^{[1][2]} Through a process called ethoxylation, ethylene oxide is added to the alcohol's hydroxyl group, creating a molecule with a water-insoluble (lipophilic) tail and a water-soluble (hydrophilic) polyethylene oxide chain.^{[19][20]}

INA-based ethoxylates are particularly valued for their excellent degreasing and wetting properties.^{[1][21]} The branched structure of the INA tail leads to less efficient packing at interfaces, which allows for faster migration to surfaces and superior performance in industrial and institutional cleaning formulations.^{[21][22]}

Other Industrial Uses

Beyond plasticizers and surfactants, INA and its derivatives find use in several other areas:

- **Coatings and Inks:** It can be used as a solvent and a coalescing agent, improving the flow and film formation of paints and lacquers.^{[13][23]}
- **Lubricating Oil Additives:** Esters of INA are used as components in synthetic lubricants to enhance thermal stability and viscosity.^{[3][13]}
- **Fragrances:** In small quantities, INA is used as a fragrance component in consumer products like soaps and creams.^{[5][24]}

Safety, Toxicology, and Environmental Profile

A thorough understanding of the safety and environmental impact of INA is crucial for its responsible handling and use.

Human Health and Toxicology

Isononyl alcohol is considered to have low acute toxicity. However, as a primary alcohol, it can cause irritation upon direct contact with the skin and eyes.^{[5][25]} Appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be used when handling the material.^{[13][25]}

Endpoint	Result	Classification
Acute Oral Toxicity	Low (Specific LD50 data not consistently available)	Generally considered not harmful by ingestion in typical industrial scenarios.
Skin Corrosion/Irritation	Irritant	May cause slight irritation upon prolonged contact. [26]
Serious Eye Damage/Irritation	Irritant / Risk of serious damage	Can cause significant eye irritation. [5]
Inhalation	Vapors may cause respiratory tract irritation.	Adequate ventilation is required. [13] [25]

Environmental Fate and Biodegradability

Isononyl alcohol-based products, particularly surfactants, are often designed with environmental considerations in mind. Many INA ethoxylates are readily biodegradable, which allows them to be broken down by microorganisms in wastewater treatment plants and the environment.[\[1\]](#)[\[2\]](#) Its low water solubility and volatility mean that if released, it is more likely to associate with soil and sediment rather than remaining in water or air.

Conclusion

Isononyl alcohol is a cornerstone of the modern chemical industry, primarily enabling the production of high-performance flexible PVC and advanced surfactants. Its unique branched isomeric structure is not an incidental feature but the very source of its advantageous properties, including low volatility, thermal stability, and processing ease. The shift towards more efficient and selective rhodium-based catalysts in its synthesis has further solidified its commercial importance by reducing environmental impact and improving process economics. For scientists and developers, a deep understanding of the causal links between INA's structure, its synthesis, and its function in downstream applications is essential for innovating new materials and optimizing existing formulations across a wide range of demanding industries.

References

- Admin. (2025, September 18).

- PENPET. Diisononyl Phthalate (DINP) for Sealants & Plastics. [\[Link\]](#)
- European Plasticisers. (2015, January).
- **Isononyl Alcohol**: Your Premium Supplier for High-Purity Plasticizer Precursors. [\[Link\]](#)
- Wikipedia. **Isononyl alcohol**. [\[Link\]](#)
- (2026, January 4). The Crucial Role of **Isononyl Alcohol** in Modern Plasticizer Manufacturing. [\[Link\]](#)
- ChemBK. (2024, April 9). **Isononyl alcohol**. [\[Link\]](#)
- Yuanlong.
- New Japan Chemical Co., Ltd. Products Plasticizers. [\[Link\]](#)
- McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on **isononyl alcohol**. *Food and Chemical Toxicology*, 48 Suppl 4, S79–S81. [\[Link\]](#)
- Shandong Chemichase Chemical Co.,Ltd. **Isononyl Alcohol**. [\[Link\]](#)
- National Center for Biotechnology Information. Isononanol. PubChem Compound Summary for CID 17072. [\[Link\]](#)
- Nanjing Kemisicui New Energy Technology Co Ltd. (2020). Preparation method of **isononyl alcohol**.
- He, Y., Bi, Z., Zhang, Q., & Dong, J. (2025). Synthesis and Properties of Isononyl-Extended Multibranched Alcohol Polyether Nonionic Surfactants. *Langmuir*. [\[Link\]](#)
- MATERIAL SAFETY D
- ResearchGate. Mitsubishi **isononyl alcohol** process. [\[Link\]](#)
- Johnson M
- Industrial Chemistry. [\[Link\]](#)
- Research and Markets.
- Venus Ethoxyethers.
- Catalysis Science & Technology (RSC Publishing).
- Wikipedia.
- ASTM International. (2014, December 9). ASTM approves new standard for butanol purity testing. *Ethanol Producer Magazine*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isononanol (INA) - Evonik Industries [c4-chemicals.evonik.com]

- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. yuanlongchem.com [yuanlongchem.com]
- 5. Isononyl alcohol - Wikipedia [en.wikipedia.org]
- 6. CN111995496A - Preparation method of isononyl alcohol - Google Patents [patents.google.com]
- 7. exxonmobilchemical.com [exxonmobilchemical.com]
- 8. Isononanol | C9H20O | CID 17072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. matthey.com [matthey.com]
- 11. ethz.ch [ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. Isononyl Alcohol | 2430-22-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 14. gst-chem.com [gst-chem.com]
- 15. Diisononyl Phthalate (DINP) for Sealants & Plastics | PENPET [penpet.com]
- 16. europeanplasticisers.eu [europeanplasticisers.eu]
- 17. New Japan Chemical Co., Ltd. | Business Lines [nj-chem.co.jp]
- 18. benchchem.com [benchchem.com]
- 19. Ethoxylated Alcohol | Alcohol Ethoxylate | Venus Ethoxyethers [venus-goa.com]
- 20. Ethoxylation - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Isononyl Alcohol - Chemichase Chemical Co.,Ltd [chemichase.com]
- 24. Fragrance material review on isononyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chemicalbook.com [chemicalbook.com]
- 26. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isononyl Alcohol: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011279#isononyl-alcohol-as-a-branched-c9-primary-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com